molecular formula C45H76O3 B593965 9(R)-HODE cholesteryl ester

9(R)-HODE cholesteryl ester

Cat. No.: B593965
M. Wt: 665.1 g/mol
InChI Key: ALWABJCAEDQEGO-DXCNXAGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9®-HODE cholesteryl ester is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with 9®-hydroxy-10,12-octadecadienoic acid (9®-HODE). This compound is part of the larger family of cholesteryl esters, which play crucial roles in lipid metabolism and are involved in various physiological and pathological processes, including atherosclerosis and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9®-HODE cholesteryl ester typically involves the esterification of cholesterol with 9®-HODE. This can be achieved through a reaction between cholesterol and 9®-HODE in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of cholesteryl esters, including 9®-HODE cholesteryl ester, often employs enzymatic methods using cholesterol esterase or chemical methods involving acid or base catalysis. The choice of method depends on the desired purity and yield of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

9®-HODE cholesteryl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9®-HODE cholesteryl ester involves its incorporation into lipoproteins and subsequent participation in lipid metabolism. It can be hydrolyzed by cholesterol esterase to release free cholesterol and 9®-HODE, which can then participate in various cellular processes. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and oxidative stress .

Comparison with Similar Compounds

    Cholesteryl Linoleate: Another cholesteryl ester with linoleic acid.

    Cholesteryl Oleate: Esterified with oleic acid.

    Cholesteryl Arachidonate: Esterified with arachidonic acid.

Uniqueness: 9®-HODE cholesteryl ester is unique due to the presence of the hydroxyl group in the 9®-HODE moiety, which imparts distinct biochemical properties and reactivity compared to other cholesteryl esters. This uniqueness makes it a valuable compound for studying specific lipid oxidation pathways and their implications in health and disease .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWABJCAEDQEGO-DXCNXAGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\[C@@H](CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H76O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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